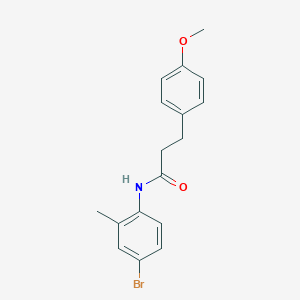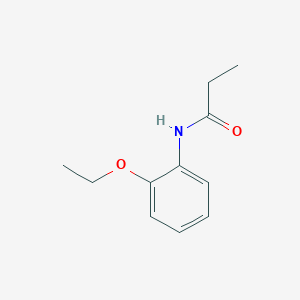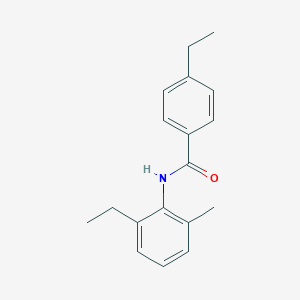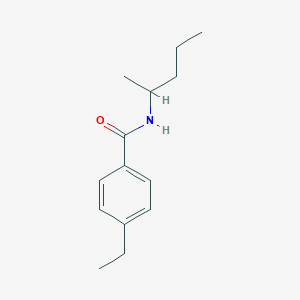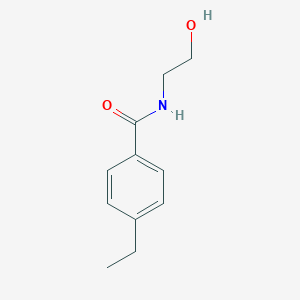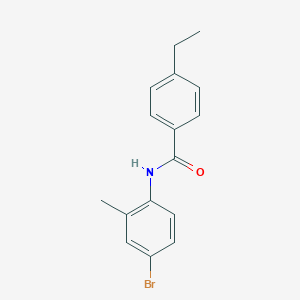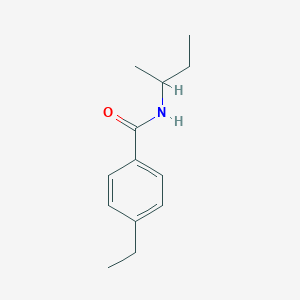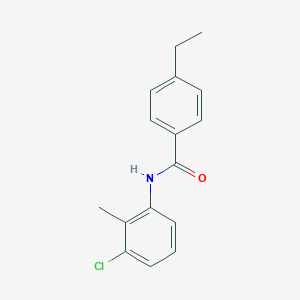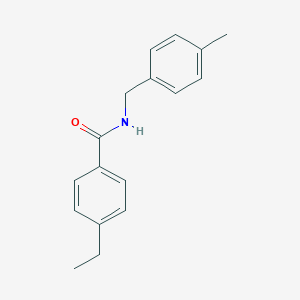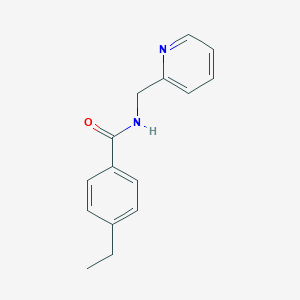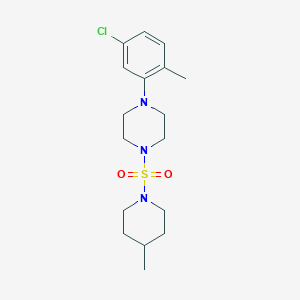
1-(5-クロロ-2-メチルフェニル)-4-((4-メチルピペリジン-1-イル)スルホニル)ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine” is a chemical compound with the molecular formula C17H26ClN3O2S . It is listed in the PubChem Compound Database, which provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
作用機序
The exact mechanism of action of CM156 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, CM156 has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO activity, CM156 may increase the levels of these neurotransmitters in the brain, which could have beneficial effects on mood and behavior.
Biochemical and Physiological Effects:
CM156 has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells and potential antidepressant effects, CM156 has also been shown to have anti-inflammatory and analgesic properties. Additionally, CM156 has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using CM156 in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, CM156 is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using CM156 in lab experiments is that it is not well-studied in humans, which makes it difficult to extrapolate the results of animal studies to humans.
将来の方向性
There are a number of future directions for research on CM156. One area of research could focus on further elucidating the mechanism of action of CM156, which could provide insights into its potential applications in the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis method for CM156 to make it more efficient and cost-effective. Finally, future research could focus on conducting clinical trials to evaluate the safety and efficacy of CM156 in humans.
合成法
CM156 is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-chloro-2-methylphenylamine with 4-methylpiperidin-1-ylsulfonyl chloride to form the intermediate product. This intermediate is then reacted with piperazine to produce the final product, CM156.
科学的研究の応用
環境科学
最後に、この化合物は、特に汚染物質の検出や環境被害の評価のためのセンサーやアッセイの開発において、環境科学に用途がある可能性があります。
これらの用途のそれぞれは、それぞれの分野における化合物の有効性と安全性を確認するために、広範な研究と検証を必要とするでしょう . この化合物の汎用性により、科学的探求と潜在的な技術的進歩のための複数の道が開かれます。
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2S/c1-14-5-7-20(8-6-14)24(22,23)21-11-9-19(10-12-21)17-13-16(18)4-3-15(17)2/h3-4,13-14H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWIVBXADSWNQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

